4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride
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Overview
Description
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride typically involves the reaction of 4-amino-3-(hydroxymethyl)phenol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-(4-Carboxy-3-(hydroxymethyl)phenoxy)benzonitrile.
Reduction: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Hydroxymethyl)phenoxy)benzonitrile: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGBFIQWNWESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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